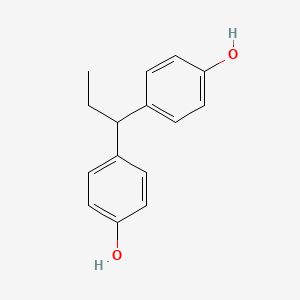
4,4'-Propane-1,1-diyldiphenol
Vue d'ensemble
Description
1,1-Bis(4-hydroxyphenyl)propane is a diarylmethane.
Applications De Recherche Scientifique
Biodegradation and Environmental Impact
4,4'-Propane-1,1-diyldiphenol, commonly referred to as Bisphenol A (BPA), has been the subject of various environmental studies. Research has demonstrated its role as an endocrine-disrupting chemical, necessitating assessment of its biodegradability in natural environments. For example, laccase from Fusarium incarnatum UC-14 in a reverse micelles system has been found effective in biodegrading BPA, breaking it down into smaller compounds such as 4,4'-(2 hydroxy propane 1,2 diyl) diphenol, bis (4-hydroxylphenyl) butenal, and others (Chhaya & Gupte, 2013). Additionally, studies have focused on the fate of BPA in terrestrial and aquatic environments, highlighting its impact on ecosystems (Im & Löffler, 2016).
Chemical Structure Analysis and Synthesis
Research has also been conducted on the molecular structure of BPA and its analogues. For instance, studies have examined the crystal structure of various BPA derivatives, revealing different packing patterns and intermolecular interactions (Eriksson & Eriksson, 2001). The synthesis and characterization of polyesters using BPA derivatives have also been explored, contributing to the development of new polymer materials (Tagle, Diaz, & Campbell, 1993).
Detection and Removal Methods
Innovative methods for detecting and removing BPA from environments have been a significant focus. One study evaluated an electrochemical method using a carbon felt electrode for the detection and simultaneous removal of BPA (Kim et al., 2021).
Health Effects and Risk Assessments
BPA's health effects and associated risks have been extensively studied. Investigations into BPA's molecular mechanisms of action, including its estrogenic effects, contribute to understanding its potential health impacts (Wetherill et al., 2007). Studies on human exposure to BPA, through various sources like food and the environment, provide essential insights into its potential risks (Kang, Kondo, & Katayama, 2006).
Propriétés
| 1576-13-2 | |
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-2-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,15-17H,2H2,1H3 |
Clé InChI |
YKPAABNCNAGAAJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
SMILES canonique |
CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
melting_point |
132.0 °C |
| 1576-13-2 | |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

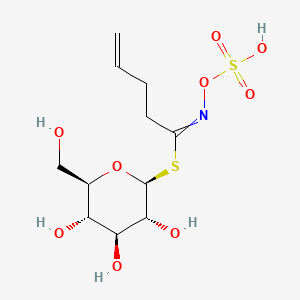
![2-[(3-ethyl-7-methyl-4-oxo-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1228746.png)
![N-[1-[(2,6-dimethylanilino)-oxomethyl]cyclopentyl]-N-(phenylmethyl)-4-(1-tetrazolyl)benzamide](/img/structure/B1228747.png)
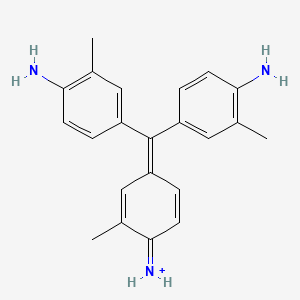
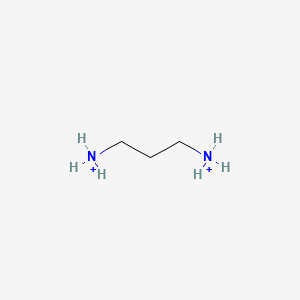
![3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1228751.png)
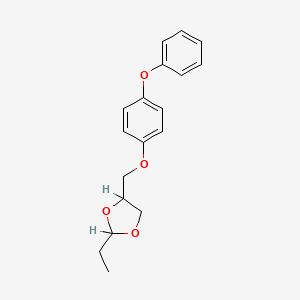
![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)

![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)
![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)

